Milameline

Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Milameline is a discontinued Phase III candidate offering a distinct M2-over-M1 functional potency bias (opposite xanomeline's M1 preference). Ideal as a reference control for M2-coupled signaling & adenylyl cyclase inhibition assays, and as the muscarinic component in cholinergic polypharmacology paradigms (tacrine synergistic studies). Essential for studies requiring quantifiable central effects without severe peripheral confounds. Not a generic alternative.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 139886-32-1
Cat. No. B157189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilameline
CAS139886-32-1
Synonyms1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
CI 979
CI 979, (E)-isomer HCl
CI-979
CI979
milameline
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C=NOC
InChIInChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+
InChIKeyYMMXHEYLRHNXAB-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milameline (CAS 139886-32-1) Procurement Guide: Non‑Selective Muscarinic Partial Agonist Reference Standard for Alzheimerʼs Research


Milameline (CI-979, RU35926) is a non‑selective, orally active partial agonist of the muscarinic acetylcholine receptor (mAChR) that displays roughly equal affinity across all five human mAChR subtypes (hM1–hM5) [1]. It was advanced to Phase III clinical development as a cognition‑enhancing agent for Alzheimer's disease, but was subsequently discontinued due to insufficient therapeutic benefit [2]. The compound remains a valuable research‑tool standard for investigating cholinergic pharmacology, functional selectivity profiling, and combination‑therapy paradigms [3]. For research use only.

Milameline (CAS 139886-32-1) Substitution Risk: Why Receptor‑Subtype Functional Selectivity Precludes Generic Replacement


Among the class of muscarinic partial agonists developed for Alzheimer's disease—including sabcomeline, xanomeline, talsaclidine, and cevimeline—functional selectivity across hM1–hM5 subtypes varies substantially despite superficially similar binding profiles, rendering generic substitution scientifically invalid [1]. Milameline exhibits a distinct functional‑potency bias favoring M2 over M1 receptors, whereas xanomeline displays the opposite M1‑over‑M2 preference [1]. Furthermore, milameline acts as a partial agonist across all five human mAChR subtypes, whereas sabcomeline exhibits the lowest intrinsic efficacy of the group and talsaclidine acts preferentially as an M1‑selective partial agonist [2]. These differential signaling signatures produce divergent in vivo central‑versus‑peripheral effect ratios and distinct side‑effect profiles that cannot be reproduced by simply substituting an alternative mAChR ligand [3].

Milameline (CAS 139886-32-1) Quantitative Differentiation Evidence: Head‑to‑Head Comparisons with Xanomeline, Sabcomeline, and First‑Generation Agonists


Milameline vs. Xanomeline: Functional M2‑Over‑M1 Potency Bias in Human Cloned Receptor Microphysiometry

In functional microphysiometry assays using human cloned muscarinic receptor subtypes hM1–hM5 expressed in CHO cells, milameline exhibited a distinct potency preference for M2 receptors over M1 receptors, whereas xanomeline demonstrated the inverse profile with selectivity for M1 over M2 receptors [1]. This represents a qualitative differentiation in functional signaling bias that cannot be inferred from equilibrium binding affinity measurements alone.

Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Milameline vs. Sabcomeline: Higher Intrinsic Efficacy Across hM1–hM5 Receptor Subtypes

In the same microphysiometry study comparing milameline, xanomeline, and sabcomeline at hM1–hM5 receptors, sabcomeline exhibited the lowest efficacy among the three partial agonists across all receptor subtypes, whereas milameline displayed higher relative efficacy comparable to xanomeline [1]. This efficacy difference is critical: lower‑efficacy partial agonists like sabcomeline may behave as functional antagonists in tissues with low receptor reserve [2].

Partial agonist pharmacology Receptor efficacy Drug development

Milameline vs. First‑Generation Muscarinic Agonists: Central Actions Achieved at Doses Below Peripheral‑Effect Threshold

Milameline was designed to overcome limitations of first‑generation muscarinic agonists, which typically produce pronounced peripheral cholinergic side effects (salivation, lacrimation, gastrointestinal hypermotility) at doses required for central efficacy [1]. In both rats and rhesus monkeys, milameline produced central cholinergic actions—including reversal of scopolamine‑induced cognitive impairment and EEG desynchronization—at doses slightly lower than those stimulating peripheral cholinergic receptors [1]. First‑generation agonists lack this favorable central‑peripheral dose separation.

In vivo pharmacology Therapeutic index CNS penetration

Milameline Human Tolerability Profile: Oral Dosing Window Defined by Phase I Clinical Data

Milameline was well tolerated in human subjects at oral doses of 0.002–1.0 mg, with dose‑limiting cholinergic adverse events (hypersalivation and sweating) emerging at 2–4 mg doses [1]. A subsequent bridging study defined 8 mg/day as exceeding the maximum tolerated dose, with over 50% of patients withdrawing due to adverse events at that level [2]. While this narrow therapeutic index contributed to clinical discontinuation, the quantitatively defined human tolerability range remains valuable for in vivo research dose‑selection.

Clinical pharmacology Safety profile Dose‑response

Milameline (CAS 139886-32-1) Validated Research Applications: Scenarios Where Quantitative Differentiation Drives Value


Functional Selectivity Reference Standard for M2‑Biased Muscarinic Signaling Studies

Milameline serves as a well‑characterized reference compound for experiments investigating M2‑preferring functional signaling. Its documented M2‑over‑M1 functional potency preference—opposite to xanomeline's M1‑over‑M2 bias—makes it the appropriate positive control for assays designed to detect differential M2‑coupled responses, including adenylyl cyclase inhibition readouts in hM2/hM4‑expressing cell systems [1].

Partial Agonist Positive Control in Combination‑Therapy Research (Acetylcholinesterase Inhibitor Co‑Administration)

Milameline has been quantitatively demonstrated to synergize with tacrine (an acetylcholinesterase inhibitor) in rhesus monkey cognitive‑performance models: the combination broadened the effective dose range and achieved significant performance improvement at lower individual doses than either agent administered separately, without potentiating adverse side effects [1]. This established combination paradigm supports procurement of milameline as the muscarinic agonist component in polypharmacology studies targeting cholinergic dysfunction.

In Vivo CNS Cholinergic Activity Model with Documented Central‑Peripheral Dose Separation

For studies requiring a muscarinic agonist that reliably produces central cholinergic effects (EEG desynchronization, reversal of scopolamine‑induced deficits, cognitive improvement in water‑maze tasks) at doses that minimize confounding peripheral effects, milameline provides the necessary quantitative basis. Its profile—central actions in rats and monkeys at doses slightly lower than those stimulating peripheral receptors [1]—offers a defined experimental window lacking in first‑generation agonists.

Cerebral Blood Flow (rCBF) Pharmacodynamic Biomarker Studies in Alzheimer's Research

Milameline has demonstrated quantifiable effects on regional cerebral blood flow (rCBF) in mild Alzheimer's disease patients, with the most prominent increases observed in frontal regions, basal ganglia, and thalamus; the greatest increase occurred in the left globus pallidus [1]. Additionally, milameline‑related rCBF increases were exaggerated by a concurrent verbal recognition task [2]. This established rCBF‑response signature supports the compound's use as a pharmacodynamic probe in cholinergic‑system imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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